Barium telluride
Description
Structure
2D Structure
Properties
IUPAC Name |
tellanylidenebarium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMJLSDIXYLIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te]=[Ba] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaTe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065156 | |
| Record name | Barium telluride (BaTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12009-36-8 | |
| Record name | Barium telluride (BaTe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12009-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barium telluride (BaTe) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012009368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium telluride (BaTe) | |
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| Record name | Barium telluride (BaTe) | |
| Source | EPA DSSTox | |
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| Record name | Barium telluride | |
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Synthesis Methodologies and Advanced Fabrication of Barium Telluride
Bulk Synthesis Techniques for Barium Telluride
The production of bulk this compound is foundational for both fundamental research and as a source material for other fabrication processes. High-temperature methods are predominantly employed to achieve the necessary reaction kinetics and crystallinity.
Solid-State Reaction Approaches for Stoichiometric Compound Formation
The most direct and common method for synthesizing bulk polycrystalline this compound is through a solid-state reaction. This technique involves the high-temperature annealing of stoichiometric quantities of the elemental constituents, barium and tellurium.
The process typically requires mixing powders of barium and tellurium in a 1:1 molar ratio. To prevent oxidation, the mixture is annealed under an inert atmosphere, such as argon. The reaction is generally carried out at temperatures ranging from 600°C to 800°C for an extended period, often between 48 and 72 hours, to ensure complete reaction and formation of the homogenous compound. While this method is effective for producing large quantities of bulk BaTe powder, it offers limited control over the material's nanoscale morphology. Post-synthesis annealing at around 500°C may be performed to relieve mechanical stress and improve crystallinity.
Bridgman-Stockbarger Technique for Single Crystal Growth
For applications requiring high-purity and well-ordered crystalline structures, single crystals of this compound are grown using the Bridgman-Stockbarger technique. wikipedia.org This method is a widely used process for producing large single crystals, or boules, of semiconductor materials. wikipedia.orgcarbolite-gero.com
The technique involves placing polycrystalline BaTe material in a crucible, which is then heated above the compound's melting point (determined to be approximately 2070°C). The molten material is then slowly moved through a precisely controlled temperature gradient. carbolite-gero.com Crystallization begins at the cooler end of the crucible, often initiated by a seed crystal to ensure a specific crystallographic orientation. wikipedia.org As the crucible progresses through the gradient, the entire melt solidifies into a single crystal ingot. carbolite-gero.com This process is typically performed in a vertical or horizontal furnace, and the crucible may be rotated to promote a homogenous melt. wikipedia.org While effective for producing high-quality single crystals, this method is time-consuming. carbolite-gero.com
Other High-Temperature Synthesis Methods
Beyond direct solid-state reaction and the Bridgman-Stockbarger method, other high-temperature routes have been utilized for BaTe synthesis. One such method involves the reduction of a barium-tellurium-oxygen compound. Specifically, this compound has been prepared by passing a stream of hydrogen gas over heated barium tellurate.
Another advanced high-temperature approach is the use of molten-salt fluxes. While often employed for more complex ternary or quaternary tellurides, this method can facilitate the crystallization of binary compounds at temperatures lower than their melting points. scispace.com In this technique, precursor materials like BaTe can be dissolved in a molten salt, such as potassium polytelluride, which acts as a solvent. Slow cooling of the flux allows for the crystallization of the desired compound. scispace.com
Nanostructure Fabrication Methodologies for this compound
The fabrication of this compound nanostructures, including nanoparticles, nanotubes, and thin films, is essential for their integration into modern electronic and optoelectronic devices. These methods offer precise control over the size, shape, and dimensionality of the final material.
Hydrothermal and Solvothermal Synthesis Routes for Nanoparticles and Nanotubes
Hydrothermal and solvothermal methods are versatile, solution-based techniques for synthesizing a wide array of nanomaterials, including this compound nanoparticles and nanotubes. americanelements.comrsc.org These processes are conducted in a sealed vessel, such as a Teflon-lined stainless steel autoclave, where solvents are heated above their boiling points to generate high pressure.
In a typical hydrothermal synthesis of BaTe nanoparticles, water-soluble precursors like a barium salt (e.g., barium nitrate (B79036) or barium chloride) and a tellurium source (e.g., sodium tellurite) are dissolved in deionized water. fishersci.canih.gov A reducing agent, such as hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), is then introduced to reduce the tellurium precursor. fishersci.nl The reaction mixture is heated in an autoclave to temperatures between 150°C and 200°C for 24 to 48 hours. The resulting nanoparticles can be spherical or rod-like, with sizes in the range of 20–50 nm. Key process variables that influence the final product include temperature, reaction time, and pH, with alkaline conditions (pH 10–12) favoring the formation of phase-pure BaTe.
Solvothermal synthesis is analogous to the hydrothermal route but employs non-aqueous solvents. The choice of solvent can influence the morphology of the resulting nanostructures. For instance, ethylenediamine (B42938) has been used as a solvent in the solvothermal synthesis of other metal chalcogenides and as a templating agent for nanocrystal formation. wikipedia.orgatamanchemicals.com A general approach for creating telluride nanotubes involves first synthesizing Te nanotubes via a solvothermal route and then using them as sacrificial templates for the epitaxial growth of the desired metal telluride. rsc.org
Table 1: Parameters in Hydrothermal Synthesis of this compound Nanoparticles
| Parameter | Description | Typical Values/Conditions | Reference |
|---|---|---|---|
| Barium Precursor | Soluble barium salt | Barium Nitrate (Ba(NO₃)₂), Barium Chloride (BaCl₂) | |
| Tellurium Precursor | Soluble tellurium compound | Sodium Tellurite (B1196480) (Na₂TeO₃) | |
| Reducing Agent | Reduces tellurium from a positive oxidation state | Hydrazine Hydrate (N₂H₄·H₂O) | |
| Temperature | Reaction temperature inside the autoclave | 150–200°C | |
| Time | Duration of the reaction | 24–48 hours | |
| pH | Acidity/alkalinity of the reaction medium | 10–12 (Alkaline) |
Chemical Vapor Deposition (CVD) Techniques for Thin Films
Chemical Vapor Deposition (CVD) is a premier technique for fabricating high-quality, uniform thin films of materials like this compound for optoelectronic applications. mdpi.com The process involves the reaction or decomposition of volatile precursor compounds on a heated substrate surface to form a solid thin film. mdpi.com
In a CVD process for BaTe, volatile precursors containing barium and tellurium are introduced into a reaction chamber. While specific precursors for BaTe can vary, organometallic compounds are often used due to their volatility. For instance, amidinate complexes of barium are known precursors for CVD applications. google.com The precursors are vaporized and transported by a carrier gas to a heated substrate, where they react and deposit a BaTe film. Deposition temperatures for BaTe thin films via CVD are typically in the range of 400–500°C. This method allows for excellent control over film thickness and crystallinity but often requires specialized equipment to handle the precursors and maintain the necessary vacuum conditions. mdpi.com
Table 2: Comparison of this compound Synthesis Methods
| Synthesis Method | Typical Product Form | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Solid-State Reaction | Bulk powder | Suitable for large-scale production | Lacks nanoscale precision | |
| Bridgman-Stockbarger | Bulk single crystal | High crystal quality and purity | Slow process, requires high temperatures | wikipedia.orgcarbolite-gero.com |
| Hydrothermal/Solvothermal | Nanoparticles, Nanotubes | Good control over morphology and size | Potential issues with batch reproducibility | |
| Chemical Vapor Deposition (CVD) | Thin films | High-quality, uniform films | Requires costly infrastructure and precursors |
Electrodeposition Methods for Nanostructures
Electrodeposition has emerged as a significant technique for the fabrication of nanostructured thermoelectric materials, offering advantages such as cost-effectiveness and scalability. frontiersin.org While the electrodeposition of V-VI nanowires like bismuth telluride (Bi₂Te₃) is well-documented, specific research on the electrodeposition of this compound (BaTe) nanostructures is limited. frontiersin.orgresearchgate.net The primary challenge lies in the high reactivity of barium, which makes its electroplating from aqueous solutions not feasible. nano3dsystems.com
However, the principles of telluride electrodeposition can be extrapolated to understand potential pathways for BaTe synthesis. Generally, the electrodeposition of telluride compounds involves a solution containing the metal ions and a tellurium source. For instance, bismuth telluride nanowires are commonly grown from an acidic aqueous solution containing Bi³⁺ and TeO²⁺ ions. frontiersin.org The composition and morphology of the resulting nanostructures are controlled by parameters such as electrolyte concentration, pH, and the applied potential or current. researchgate.net
For this compound, a non-aqueous electrolyte system would likely be necessary to overcome the challenges associated with barium's reactivity in water. Research on the electrodeposition of other reactive metals has utilized non-aqueous solvents. For example, barium titanate has been successfully plated from a solution of barium titanate in EGMME and acetylacetone. nano3dsystems.com A similar approach, using a suitable non-aqueous solvent and barium and tellurium precursors, could potentially be developed for the electrodeposition of BaTe nanostructures. Templated electrodeposition, using porous membranes like anodic aluminum oxide (AAO) or polycarbonate, is a common strategy to produce nanowires and other nanostructures with controlled dimensions. frontiersin.orgresearchgate.netsoton.ac.uk This technique could be adapted for BaTe to fabricate one-dimensional nanostructures for specialized electronic applications.
Mechanical Alloying and Ball Milling Techniques for Nanocrystalline Materials
Mechanical alloying and high-energy ball milling are top-down approaches used to synthesize nanocrystalline materials from elemental or compound powders. These techniques involve repeated cold welding, fracturing, and re-welding of powder particles in a high-energy mill. While specific studies on the synthesis of nanocrystalline this compound (BaTe) directly via mechanical alloying are not extensively reported, the technique is employed as a crucial preparatory step in the solid-state synthesis of BaTe.
In the conventional solid-state reaction method, stoichiometric quantities of barium and tellurium powders are homogenized through ball milling to ensure a uniform particle size distribution before being sealed in a quartz ampule for annealing. This initial milling step is critical for achieving a complete and uniform reaction.
The application of mechanical alloying for the direct synthesis of other nanocrystalline tellurides, such as bismuth telluride (Bi₂Te₃), has been more thoroughly investigated. researchgate.net In these cases, mechanical alloying of the elemental powders for several hours can lead to the formation of a nanocrystalline Bi₂Te₃ compound with crystallite sizes in the nanometer range. researchgate.net The process parameters, such as milling time, speed, and the ball-to-powder ratio, are critical in determining the final crystallite size and phase purity of the material. mdpi.com It is plausible that a similar approach could be applied to synthesize nanocrystalline BaTe directly, which could be beneficial for thermoelectric applications where nanostructuring is known to enhance performance by reducing thermal conductivity.
Additive Manufacturing and Advanced Printing Modalities for Functional Structures
Additive manufacturing, or 3D printing, is a rapidly advancing field that offers novel approaches for fabricating complex, three-dimensional structures from a variety of materials, including thermoelectric compounds. nsf.govmdpi.com While there is a growing body of research on the additive manufacturing of materials like bismuth telluride for thermoelectric devices, specific studies on the 3D printing of this compound (BaTe) are currently scarce. osti.govleblanclab.comfigshare.com
The primary additive manufacturing techniques being explored for thermoelectric materials include selective laser melting (SLM), selective laser sintering (SLS), and ink-based printing methods like inkjet and aerosol jet printing. nsf.govosti.govresearchgate.net
Selective Laser Melting (SLM) and Sintering (SLS): These powder-bed fusion techniques use a laser to selectively melt or sinter powdered material layer by layer to build a 3D object. leblanclab.comresearchgate.net Research has demonstrated the successful fabrication of dense bismuth telluride structures with preserved crystal structures using SLM. nsf.govleblanclab.com This approach could potentially be adapted for BaTe powder to create complex geometries for specialized electronic or thermoelectric components.
Ink-based Printing: These methods involve the formulation of an "ink" containing nanoparticles of the desired material, which is then deposited onto a substrate using a printer. timeclockeshop.combatesoffice.co.ukbatesoffice.co.ukresearchgate.net For instance, ink-jet printing has been used to create flexible thermoelectric devices from inks containing metal chalcogenide nanowires. researchgate.net A similar strategy could be envisioned for BaTe, where an ink containing BaTe nanoparticles could be used to print functional layers for various electronic applications.
The development of additive manufacturing techniques for BaTe would require the optimization of precursor materials (e.g., high-quality BaTe powder or nanoparticles) and printing parameters to ensure the desired material properties in the final printed structure.
Control of Morphology and Dimensionality in this compound Synthesis
The morphology and dimensionality of this compound (BaTe) nanostructures play a crucial role in determining their physical and chemical properties, and consequently their performance in various applications. Several synthesis methods offer control over these aspects.
Hydrothermal synthesis has been shown to be an effective method for producing BaTe with tunable nanostructures. By adjusting the reaction parameters, nanoparticles with spherical or rod-like morphologies can be obtained. The key variables influencing the morphology include:
Temperature: The crystallite size of BaTe nanoparticles has been observed to increase with higher reaction temperatures within the range of 150–200°C.
pH: Maintaining alkaline conditions (pH 10–12) is crucial for the formation of phase-pure BaTe, as it helps to suppress the hydrolysis of tellurium.
Reaction Time and Surfactants: The duration of the hydrothermal reaction and the use of surfactant additives can influence the final morphology, leading to either spherical or rod-like nanoparticles.
Solvothermal methods, a variation of the hydrothermal route where a non-aqueous solvent is used, have also been employed to synthesize telluride nanotubes, suggesting that this approach could be adapted to create one-dimensional BaTe nanostructures like nanowires and nanorods. americanelements.comacs.org The choice of solvent and other reaction conditions would be critical in directing the growth and final morphology of the BaTe nanostructures.
The table below summarizes the influence of synthesis parameters on the morphology of BaTe in hydrothermal synthesis.
| Parameter | Effect on Morphology and Crystallinity |
| Temperature | Higher temperatures (150-200°C) lead to increased crystallite size. |
| pH | Alkaline conditions (pH 10-12) promote the formation of phase-pure BaTe. |
| Reaction Time | Can be adjusted to favor the formation of either spherical or rod-like nanoparticles. |
| Surfactants | Can be used as structure-directing agents to control the final morphology. |
Precursor Chemistry and Reaction Dynamics in this compound Formation
The formation of this compound (BaTe) is governed by the choice of precursors and the reaction conditions, which dictate the reaction pathway and the properties of the final product.
In solid-state synthesis , the reaction is a diffusion-driven process between stoichiometric amounts of elemental barium (Ba) and tellurium (Te) powders at elevated temperatures (600–800°C). The general reaction is: Ba + Te → BaTe
The reaction is carried out under vacuum or an inert atmosphere to prevent the oxidation of barium, which can lead to the formation of impurities like barium oxide.
Chemical Vapor Deposition (CVD) offers a route to high-purity thin films of BaTe and relies on the co-reaction of volatile precursors on a heated substrate. The selection of precursors is critical for successful deposition. Suitable precursors include:
Barium Source: Barium hexafluoroacetylacetonate (Ba(hfa)₂) is a common choice, which is vaporized at around 250°C.
Tellurium Source: Diethyltelluride ((C₂H₅)₂Te) is a volatile tellurium precursor.
The reaction dynamics in CVD are controlled by the substrate temperature (typically 500–600°C), the flow rates of the precursor vapors, and the carrier gas. These parameters influence the growth rate and crystallinity of the BaTe film.
In hydrothermal synthesis , the reaction occurs in an aqueous solution at lower temperatures (150–200°C). A typical set of precursors includes:
Barium Source: A soluble barium salt like barium nitrate (Ba(NO₃)₂).
Tellurium Source: A tellurite salt such as sodium tellurite (Na₂TeO₃).
A reducing agent, like hydrazine hydrate (N₂H₄·H₂O), is introduced to reduce the tellurite ions to telluride ions, which then react with the barium ions to form BaTe. The reaction can be summarized as: Ba²⁺ + TeO₃²⁻ + Reducing Agent → BaTe + Oxidized Products
The kinetics of this reaction are influenced by temperature, pH, and the concentration of reactants and the reducing agent. For instance, alkaline conditions favor the formation of phase-pure BaTe.
The table below details the precursor systems used in different synthesis methods for BaTe.
| Synthesis Method | Barium Precursor | Tellurium Precursor | Key Reaction Conditions |
| Solid-State Reaction | Barium (Ba) powder | Tellurium (Te) powder | 600-800°C, vacuum or inert atmosphere |
| Chemical Vapor Deposition | Barium hexafluoroacetylacetonate (Ba(hfa)₂) | Diethyltelluride ((C₂H₅)₂Te) | 500-600°C substrate temperature, carrier gas |
| Hydrothermal Synthesis | Barium nitrate (Ba(NO₃)₂) | Sodium tellurite (Na₂TeO₃) | 150-200°C, alkaline pH, presence of a reducing agent |
Structural Characterization and Crystallographic Analysis of Barium Telluride
Crystalline Structures and Phase Transitions of Barium Telluride
Rock-Salt (B1) Phase Studies and Stability
Under ambient conditions, this compound crystallizes in the rock-salt (B1) crystal structure, which is characteristic of many alkaline earth chalcogenides. sdnbvc.edu.in This structure belongs to the cubic crystal system with the space group Fm-3m. In this arrangement, each barium (Ba) ion is octahedrally coordinated to six tellurium (Te) ions, and similarly, each Te ion is coordinated to six Ba ions.
The stability of this rock-salt phase is a subject of both experimental and theoretical investigations. First-principles calculations based on density functional theory (DFT) have been employed to study the structural properties of BaTe at equilibrium. sdnbvc.edu.in These studies confirm that the NaCl-type (B1) structure is the stable phase under normal conditions. sdnbvc.edu.in The lattice constant for this compound has been reported with some variation depending on the sample's preparation and history, with values ranging from approximately 6.950 Å to 7.000 Å. aip.org Theoretical calculations have also provided equilibrium lattice parameters that are in good agreement with these experimental findings. sdnbvc.edu.in
CsCl-type (B2) Phase Transformations under High Pressure
Like many other alkaline earth chalcogenides, this compound undergoes a structural phase transition when subjected to high pressure. sdnbvc.edu.in The application of pressure induces a transformation from the six-fold coordinated rock-salt (B1) structure to the more densely packed, eight-fold coordinated Cesium Chloride (CsCl-type or B2) structure. sdnbvc.edu.inosti.gov This pressure-induced phase transition is a common phenomenon in ionic compounds as they seek a more stable configuration under compression. sdnbvc.edu.in
Theoretical studies have calculated the transition pressure for this B1 to B2 transformation in BaTe. sdnbvc.edu.in For instance, first-principles calculations have been used to determine the total energy of the system as a function of volume for both the B1 and B2 phases, allowing for the prediction of the pressure at which the B2 phase becomes energetically more favorable. sdnbvc.edu.in This structural transformation is also associated with changes in the electronic band structure of the material. sdnbvc.edu.in
Incommensurate Modulations and Superstructure Analysis in Related Barium Tellurides (e.g., Ba₃ScTe₅)
While pure this compound exhibits simple crystal structures, more complex structural phenomena such as incommensurate modulations and superstructures can be observed in related ternary or more complex telluride compounds containing barium. An example of this is the ternary telluride, Ba₃ScTe₅. researchgate.netnih.govacs.org
Incommensurate modulated structures are characterized by a periodic distortion of the atomic positions with a period that is not a rational multiple of the underlying basic lattice periodicity. globalsino.com This results in a diffraction pattern with satellite reflections in addition to the main Bragg peaks. bruker.com
A single-crystal X-ray diffraction study of Ba₃ScTe₅ revealed that its structure is modulated. researchgate.netnih.govacs.org The subcell of Ba₃ScTe₅ crystallizes in the hexagonal space group P6₃/mcm. researchgate.netnih.gov However, the true structure is an incommensurate superstructure, which was solved in the hexagonal superspace group P-6(00γ)0 with a modulation vector q = 0.3718(2)c*. researchgate.netnih.govacs.org The primary difference between the average substructure and the modulated superstructure lies in the distortion of the infinite chains of tellurium atoms, leading to the formation of long and short Te-Te bonds. researchgate.netnih.govacs.org Such complex structures are analyzed using higher-dimensional crystallographic methods.
Advanced Structural Characterization Techniques for this compound
X-ray Diffraction (XRD) and Rietveld Refinement for Phase Identification and Microstructure
X-ray diffraction (XRD) is a primary and indispensable technique for the structural characterization of this compound. It is routinely used to confirm the crystalline phase, determine lattice parameters, and assess the purity of synthesized BaTe samples. For instance, XRD analysis confirms the cubic rock-salt structure of BaTe with a lattice parameter of approximately 6.92 Å in hydrothermally synthesized powders.
For a more detailed and quantitative analysis of the crystal structure and microstructure, the Rietveld refinement method is employed. wikipedia.org This powerful technique involves fitting a calculated diffraction pattern, based on a structural model, to the entire experimental powder diffraction pattern. wikipedia.orglaboratoriodecorrosion.com The refinement process adjusts various parameters, including lattice parameters, atomic positions, site occupancies, and peak shape parameters, to minimize the difference between the observed and calculated profiles. laboratoriodecorrosion.combyu.edu
The Rietveld method allows for precise determination of structural details and can also provide information about microstructural features such as crystallite size and microstrain. laboratoriodecorrosion.com In the study of complex systems, such as the hydrothermally synthesized barium titanate nanowires, Rietveld refinement of synchrotron X-ray powder diffraction data was crucial to quantify the mass fractions of coexisting tetragonal and cubic phases. nih.gov This demonstrates the capability of the technique to handle multiphase systems and extract detailed structural information. researchgate.net
Electron Microscopy (SEM, TEM, HRTEM) for Morphology and Microstructural Analysis
Electron microscopy techniques are vital for visualizing the morphology and analyzing the microstructure of this compound and related materials at the micro- and nanoscale.
Reflectance Anisotropy Spectroscopy (RAS) for Thin Film Crystallinity Monitoring
Reflectance Anisotropy Spectroscopy (RAS), also known as Reflectance Difference Spectroscopy (RDS), is a highly sensitive, non-destructive optical technique used for the in situ and ex situ characterization of surfaces and thin films. ethz.chlaytec.de The method probes the difference in reflectance of linearly polarized light along two orthogonal axes in the plane of the sample surface. laytec.de While bulk materials with cubic crystal structures, such as this compound (BaTe), are optically isotropic, the reduced symmetry at a surface or interface can produce a measurable RAS signal. laytec.de This surface sensitivity makes RAS an ideal tool for monitoring epitaxial growth processes in real-time. ethz.ch
In the context of BaTe thin film deposition, such as during Chemical Vapor Deposition (CVD), RAS serves as a critical diagnostic tool for monitoring film crystallinity and growth dynamics. As the BaTe film grows on a substrate, for instance, Magnesium Oxide (MgO), the evolving surface structure and stoichiometry generate a distinct RAS signal. This signal provides real-time feedback on the quality of the crystal lattice being formed.
Research findings have demonstrated the utility of in situ RAS for tracking the growth of BaTe thin films. The technique can reveal the preferred crystallographic orientation of the growing film. For example, it has been used to confirm the (100)-oriented growth of BaTe on specific substrates. Tiny changes in the surface stoichiometry or the arrangement of the uppermost atomic layers can significantly alter the RAS spectrum, allowing for growth monitoring at a sub-monolayer level. laytec.de This level of control is crucial for fabricating high-quality crystalline BaTe films for optoelectronic applications.
| Parameter Monitored with RAS | Significance for this compound Thin Films |
| Crystallinity | Provides real-time assessment of the ordering of the crystal lattice during growth. |
| Growth Orientation | Confirms the desired crystallographic orientation (e.g., (100)) relative to the substrate. |
| Surface Stoichiometry | Detects deviations from the ideal Ba:Te ratio at the surface, which impacts electronic properties. |
| Surface Reconstruction | Identifies specific atomic arrangements on the surface as the film develops. |
Defect Chemistry and Non-Stoichiometry in this compound
The functional properties of a semiconductor like this compound are profoundly influenced by its defect chemistry and any deviation from perfect stoichiometry. Lattice imperfections, even in minute concentrations, create localized electronic states within the band gap, altering the material's electrical and optical characteristics. Understanding and controlling these defects is fundamental to tailoring the performance of BaTe in electronic and optoelectronic devices.
Intrinsic Point Defects and Their Formation Energies
Intrinsic point defects are imperfections in the crystal lattice involving only the constituent atoms of the material. In a binary compound like this compound, which crystallizes in the rock-salt structure, several types of native point defects can occur. The equilibrium concentration of these defects is determined by their formation energies, which represent the energy required to create a specific defect in a perfect crystal. These energies are typically calculated using first-principles quantum mechanical methods, such as Density Functional Theory (DFT). calameo.com
The primary intrinsic point defects anticipated in this compound include:
Vacancies : An atom missing from its regular lattice site, resulting in a Barium vacancy (V) or a Tellurium vacancy (V).
Interstitials : An extra atom situated in a location that is not a normal lattice site, such as a Barium interstitial (Ba) or a Tellurium interstitial (Te).
Antisites : An atom of one type occupying a lattice site normally reserved for the other type, such as a Barium atom on a Tellurium site (Ba) or a Tellurium atom on a Barium site (Te).
The formation energy of these defects is not a fixed value but depends on the chemical potentials of the constituent elements (i.e., whether the growth conditions are Ba-rich or Te-rich) and the position of the Fermi level within the band gap. While detailed ab initio studies on defect formation energies are available for many related narrow band-gap semiconductors, specific published data for this compound is limited. researchgate.net However, the theoretical framework remains applicable. Defects with low formation energies will be more abundant and are likely to dominate the material's electronic behavior by acting as donors or acceptors.
| Defect Type | Description | Potential Electrical Activity |
| Barium Vacancy (V) | Missing Barium atom from a Ba lattice site. | Acceptor |
| Tellurium Vacancy (V) | Missing Tellurium atom from a Te lattice site. | Donor |
| Barium Interstitial (Ba) | Barium atom at a non-lattice position. | Donor |
| Tellurium Interstitial (Te) | Tellurium atom at a non-lattice position. | Acceptor |
| Barium Antisite (Ba) | Barium atom on a Te lattice site. | Donor |
| Tellurium Antisite (Te) | Tellurium atom on a Ba lattice site. | Acceptor |
Lattice Imperfections and Their Influence on Material Behavior
Lattice imperfections, encompassing point defects and extended defects like dislocations, have a significant influence on the material behavior of this compound. These imperfections disrupt the perfect periodicity of the crystal lattice, which in turn affects the transport of charge carriers (electrons and holes) and phonons (lattice vibrations).
The primary influence of these defects is their role as scattering centers. When charge carriers move through the crystal, they can be scattered by the local potential fluctuations created by vacancies, interstitials, or dislocations. This scattering reduces the carrier mobility, which is a measure of how easily carriers can move under an applied electric field, and consequently increases the electrical resistivity of the material. Similarly, phonons are scattered by these imperfections, which reduces the lattice thermal conductivity. In thermoelectric applications, for instance, a low thermal conductivity is desirable, and controlled introduction of point defects can be a strategy to achieve this. The presence of defects can also introduce new energy levels within the band gap, which can act as recombination centers where electron-hole pairs are annihilated, affecting the material's optical and recombination properties.
Grain Boundaries and Interfacial Structures in Polycrystalline this compound
Most technologically relevant forms of this compound are polycrystalline, meaning they are composed of a multitude of small, single-crystal grains separated by interfaces known as grain boundaries. tuwien.ac.at These grain boundaries are two-dimensional defects that fundamentally influence the bulk properties of the material. The structure of a grain boundary depends on the misorientation between the adjacent grains. Low-angle grain boundaries can be described as an ordered array of dislocations, while high-angle boundaries are more structurally complex and disordered. aps.org
In polycrystalline BaTe, grain boundaries act as regions of high structural and chemical activity. They often contain unsaturated atomic bonds and provide preferential sites for the segregation of impurities and the accumulation of intrinsic point defects. tuwien.ac.at This local change in chemistry and structure has profound consequences for material behavior.
Electronic Structure and Band Theory of Barium Telluride
First-Principles Computational Approaches for Barium Telluride
First-principles calculations, which are based on quantum mechanics without the need for empirical parameters, provide profound insights into the intrinsic properties of materials. For this compound, these computational methods are crucial for elucidating its structural and electronic behavior at an atomic level.
Density Functional Theory (DFT) serves as a primary computational framework for investigating the properties of this compound. Researchers employ first-principles DFT calculations to determine key structural parameters at equilibrium. elementschina.comresearchgate.net These studies often focus on BaTe in its rock-salt (NaCl-type, B1) crystal structure, which is its stable phase under ambient conditions. elementschina.comresearchgate.net
Through DFT, the total energy of the crystal is calculated as a function of the unit cell volume, allowing for the determination of ground-state properties. By fitting this energy-volume data to an equation of state, such as the Murnaghan equation, researchers can accurately predict the equilibrium lattice constant and the bulk modulus of the material. elementschina.comresearchgate.net Furthermore, DFT is utilized to study pressure-induced structural phase transitions, such as the transformation of BaTe from the B1 structure to a cesium chloride (CsCl-type, B2) structure under high pressure. elementschina.comresearchgate.net These computational investigations of both structural and electronic properties under various conditions are in satisfactory agreement with available experimental and theoretical literature. elementschina.comresearchgate.net
The accuracy of DFT calculations is highly dependent on the approximation used for the exchange-correlation (XC) functional, which accounts for the quantum mechanical interactions between electrons. Several XC functionals have been applied in the study of BaTe and related materials:
Local Density Approximation (LDA): This is one of the foundational functionals used in DFT calculations for BaTe. elementschina.comresearchgate.net In some studies, the exchange-correlation energy is optimized using LDA to compute the total energy and derive the ground-state properties. elementschina.comresearchgate.net While effective for structural parameters, LDA is known to generally underestimate the band gap of semiconductors.
Generalized Gradient Approximations (GGA): Functionals like PBEsol (Perdew-Burke-Ernzerhof for solids) are also used for BaTe calculations. nih.gov Similar to LDA, semi-local GGA functionals tend to underestimate band gap values. nih.gov
Modified Becke-Johnson (mBJ and TB-mBJ) Potential: To overcome the band gap underestimation of LDA and GGA, more advanced functionals are employed. The Tran-Blaha modified Becke-Johnson (TB-mBJ) potential has been shown to yield highly accurate energy band gaps for a wide range of semiconductors. northwestern.edu While some studies on related materials show that functionals like LDA and GGA predict semi-metallic behavior, the mBJ potential correctly calculates a band gap that aligns well with experimental values. researchgate.net The high accuracy and predictive power of the TB-mBJ potential make it a preferred, albeit more computationally expensive, approach for determining the electronic properties of semiconductors like BaTe. northwestern.edu
Hybrid Functionals: These functionals incorporate a portion of exact exchange from Hartree-Fock theory and often provide improved accuracy for band gap calculations, serving as another advanced alternative for studying BaTe.
The computational modeling of heterostructures involving this compound is essential for designing novel optoelectronic devices. While specific, detailed studies on BaTe-based heterostructures are an emerging area of research, the established methodologies for simulating semiconductor interfaces are applicable.
DFT remains the core method for these investigations, allowing for the analysis of the electronic band alignment, charge transfer, and interfacial bonding at the junction of BaTe and another material. For accurate modeling of the optoelectronic properties of such heterostructures, the use of advanced XC functionals, like hybrid functionals, is critical to correctly predict the band offsets that govern device performance. Molecular dynamics (MD) simulations can also be employed to study the effects of lattice mismatch and defect propagation at the interface between BaTe and other crystalline materials.
Band Structure Characteristics of this compound
The band structure of a material dictates its electronic and optical properties. For BaTe, the arrangement of its valence and conduction bands, and the energy gap between them, confirms its status as a semiconductor.
The electronic band structure of BaTe is characterized by a valence band maximum (VBM) and a conduction band minimum (CBM) separated by an energy gap. Analysis of the partial density of states (PDOS), a standard output of DFT calculations, reveals the atomic orbital contributions to these bands.
For alkaline earth chalcogenides like BaTe, the character of the bands near the Fermi level is well-defined. The top of the valence band is predominantly formed by the p-orbitals of the anion, in this case, the Tellurium 5p states. northwestern.eduosti.gov There is also some hybridization with the d-orbitals of the cation (Barium 5d states). osti.gov The bottom of the conduction band is primarily composed of the unoccupied Barium 5d states, with smaller contributions from Te 5p anti-bonding states. osti.gov This orbital arrangement is fundamental to understanding the nature of electronic transitions and the optical properties of the material.
The energy gap (Eg) is a critical parameter for any semiconductor. For this compound, this value has been determined through both theoretical calculations and experimental measurements, with results varying based on the methodology.
Theoretical Determination: First-principles calculations using the Local Density Approximation (LDA) have reported a band gap of 3.12 eV for BaTe in its B1 phase. elementschina.comresearchgate.net It is important to note that this value is likely an underestimation, a common characteristic of the LDA functional. More advanced computational methods are expected to yield values closer to experimental findings.
Experimental Determination: Experimental investigations using photoelectric emission have estimated the band gap of this compound to be approximately 3.4 eV. wikidata.org The top of the valence band was measured to be 4.8 eV below the vacuum level. wikidata.org
The modification of the band gap is a key strategy for tuning the properties of a semiconductor for specific applications. For BaTe, as with other semiconductors, the energy gap can be modified through techniques such as applying strain or, more commonly, through doping with other elements. Introducing dopants can create new energy levels within the band gap or shift the band edges, effectively changing its value. researchgate.net
Interactive Data Table: Calculated Properties of this compound
| Property | Method | Value | Source |
| Band Gap (Eg) | DFT (LDA) | 3.12 eV | elementschina.com, researchgate.net |
| Band Gap (Eg) | Experiment | ~3.4 eV | wikidata.org |
| Equilibrium Lattice Constant | DFT (LDA) | 6.89 Å | elementschina.com, researchgate.net |
| Bulk Modulus | DFT (LDA) | 35.8 GPa | elementschina.com, researchgate.net |
Fermi Level Positioning and Semiconducting Nature
This compound is a semiconductor, a characteristic defined by the presence of an energy gap between its valence and conduction bands. The Fermi level, which represents the electrochemical potential for electrons, is positioned within this band gap. This placement is fundamental to its semiconducting nature, as thermal energy is required to excite electrons from the filled valence band across the gap to the empty conduction band, thereby enabling electrical conductivity.
The magnitude of the band gap is a critical parameter for any semiconductor. For this compound, reported values for this gap vary, largely due to the different experimental and theoretical methods employed for its determination. Theoretical calculations, which often rely on approximations like the Local Density Approximation (LDA), have yielded values such as 1.726 eV, 1.856 eV, and 3.12 eV. fishersci.fiamericanelements.comwikidata.org It is a known tendency for such computational methods to underestimate band gaps. fishersci.fiwikidata.org Experimental investigations, such as those using photoelectric emission, have estimated the band gap to be approximately 3.4 eV. americanelements.comaps.org The existence of this energy gap, regardless of its precise value, around the Fermi region is what confirms the semiconducting behavior of BaTe. wikidata.org Further studies indicate that BaTe has an indirect band gap, meaning the minimum energy of the conduction band and the maximum energy of the valence band occur at different momenta in the Brillouin zone. nih.gov
Interactive Table 1: Reported Band Gap Values for this compound
| Reported Band Gap (eV) | Method | Source |
|---|---|---|
| ~3.4 | Experimental (Photoelectric Emission) | americanelements.comaps.org |
| ~2.5 | Theoretical (Indirect Gap) | nih.gov |
| 3.12 | Theoretical (LDA) | wikidata.org |
| 1.856 | Theoretical | americanelements.com |
| 1.726 | Theoretical | fishersci.fi |
Density of States (DOS) Analysis and Electron Contributions
In related ternary telluride compounds like BaLaCuTe₃, the states near the Fermi level are primarily composed of Tellurium (Te) 5p and Copper (Cu) 3d orbitals. d-nb.info Similarly, in the oxytelluride Ba₂TeO, the valence band edge is dominated by Te 5p states, with some mixing of Barium (Ba) 5d states. osti.gov
For this compound itself, a consistent picture emerges. The valence band is composed predominantly of the filled p-orbitals of the more electronegative tellurium atom (Te 5p). The conduction band, on the other hand, is primarily derived from the empty d-orbitals of the more electropositive barium atom (Ba 5d). osti.gov This orbital arrangement is characteristic of many alkaline earth chalcogenides and is fundamental to understanding the compound's electronic and optical properties. The narrowness of the valence band can indicate weak interactions between the tellurium anions, which may lead to heavy electron effective masses. osti.gov
Electronic Localization and Chemical Bonding Characteristics in this compound
The nature of the chemical bond in this compound is predominantly ionic. This classification is supported by its crystal structure and the significant difference in electronegativity between barium and tellurium. BaTe typically crystallizes in the rock-salt (NaCl) structure, which is characteristic of ionic compounds. wikidata.org
Theoretical frameworks such as the Zintl-Klemm concept describe BaTe as an electron-precise compound, which can be ionically formulated as Ba²⁺Te²⁻. nih.gov This representation signifies a transfer of the two valence electrons from the barium atom to the tellurium atom, resulting in closed-shell ions that are held together by electrostatic attraction. This ionic character is further supported by analyses of related compounds, where Ba–Te interactions are found to be ionic, in contrast to the more polar-covalent nature of transition metal-tellurium bonds. d-nb.info
The Electron Localization Function (ELF) is a theoretical tool used to visualize the extent of electron localization in a material. An ELF analysis for related this compound compounds shows a low degree of electron sharing between barium and tellurium, which is indicative of ionic bonding. d-nb.info This contrasts sharply with other tellurides, such as GeTe and SnTe, which exhibit a more complex "metavalent" bonding, a state intermediate between localized ionic/covalent bonds and delocalized metallic bonds. The clear ionic nature of this compound, a closed-shell ionic system, dictates its fundamental electronic properties as a wide-gap semiconductor. wikidata.org
Thermoelectric Phenomena and Carrier Transport in Barium Telluride
Fundamental Thermoelectric Principles Relevant to Barium Telluride
Thermoelectric materials, such as this compound (BaTe), possess the unique ability to convert thermal energy into electrical energy and vice versa. This phenomenon is governed by a set of fundamental principles that dictate the material's efficiency in these energy conversion processes. The key parameters that characterize a thermoelectric material are the Seebeck coefficient, electrical conductivity, and thermal conductivity, which are intricately linked to the material's electronic band structure and charge carrier transport properties.
Seebeck Coefficient and Thermopower Generation
The Seebeck effect is the generation of a voltage (thermopower) across a material when a temperature gradient is applied. The magnitude of this induced voltage per unit of temperature difference is known as the Seebeck coefficient (S). In semiconductors like this compound, the Seebeck coefficient is highly dependent on the carrier concentration and the electronic band structure.
For instance, the ternary telluride Ba₃Ag₃InTe₆, a p-type semiconductor, exhibits high Seebeck coefficients ranging from 325 to 334 μV/K between 320 K and 400 K. researchgate.net Similarly, another compound, BaIn₂Te₄, demonstrates n-type behavior with negative Seebeck coefficients. researchgate.net The Seebeck coefficient can be influenced by doping; for example, in Bi₂(Te,Se)₃, halogen atoms act as electron donors, affecting the thermopower. nih.gov In some materials, the Seebeck coefficient is nearly isotropic, meaning it is not strongly dependent on the crystallographic direction. nih.gov
The relationship between the Seebeck coefficient and other thermoelectric properties is complex. A high Seebeck coefficient is desirable for a large thermoelectric response, but it often comes with a trade-off against electrical conductivity. wikipedia.org The power factor, defined as S²σ, where σ is the electrical conductivity, represents the electrical power generating capability of the material. Optimizing the power factor is a key strategy in enhancing thermoelectric performance.
Electrical Conductivity and Charge Carrier Transport Mechanisms
Electrical conductivity (σ) is a measure of a material's ability to conduct electric current. In this compound and related compounds, electrical conductivity is primarily determined by the concentration and mobility of charge carriers (electrons or holes). These carriers move through the crystal lattice, and their transport is influenced by scattering events with phonons (lattice vibrations), impurities, and other crystal defects.
For the p-type semiconductor Ba₃Ag₃InTe₆, the electrical conductivity was measured to be 9.4 S/cm at 400 K. researchgate.net In contrast, some undoped polycrystalline tellurides exhibit very low electrical conductivity, on the order of 0.5-2.4 S/cm at room temperature. researchgate.net The electrical conductivity of bismuth telluride has been reported to be as high as 1.1×10⁵ S·m/m². wikipedia.org
The nature of charge carrier transport can be semiconducting, where conductivity increases with temperature, or metallic/degenerate semiconducting, where conductivity decreases with temperature. For example, Ba₁₅Zr₁₄Te₄₂ shows p-type degenerate semiconducting behavior at high temperatures. researchgate.netrsc.org The mobility of charge carriers, a measure of how easily they move through the material, is a crucial factor. For undoped this compound films, carrier mobilities of 150–200 cm²/V·s have been reported.
Thermal Conductivity Components (Lattice and Electronic) and Phonon Scattering
Thermal conductivity (κ) quantifies a material's ability to conduct heat. In thermoelectric materials, a low thermal conductivity is essential to maintain a large temperature gradient, which is necessary for efficient energy conversion. The total thermal conductivity is the sum of two components: the lattice thermal conductivity (κL), due to the transport of heat by phonons, and the electronic thermal conductivity (κe), due to heat carried by charge carriers.
The lattice thermal conductivity is often the dominant component in semiconductors. It can be reduced by enhancing phonon scattering. Phonons can be scattered by various mechanisms, including interactions with other phonons, point defects, grain boundaries, and nanostructures. Materials with complex crystal structures often exhibit low lattice thermal conductivity due to increased phonon scattering. For example, Ba₁₅Zr₁₄Te₄₂ has an ultralow lattice thermal conductivity of approximately 0.46 W m⁻¹K⁻¹ at 773 K. researchgate.netrsc.org Similarly, BaIn₂Te₄ also shows extremely low thermal conductivity, with a value of 0.30 Wm⁻¹K⁻¹ at 965 K. researchgate.net
The electronic thermal conductivity is related to the electrical conductivity through the Wiedemann-Franz law (κe = LσT), where L is the Lorenz number. mostwiedzy.pl Therefore, materials with high electrical conductivity will also have a significant electronic contribution to the thermal conductivity. Strategies to enhance thermoelectric performance often focus on minimizing the lattice thermal conductivity without significantly impairing the electrical conductivity. This can be achieved through techniques like creating nanostructures or introducing defects that scatter phonons more effectively than electrons. researchgate.net
Dimensionless Figure of Merit (ZT) Enhancement Strategies
Several strategies are employed to enhance the ZT of thermoelectric materials:
Nanostructuring: Creating materials with nanoscale grains or features can significantly reduce the lattice thermal conductivity by introducing numerous interfaces that scatter phonons. imanagerpublications.com
Alloying and Doping: Introducing foreign atoms into the crystal lattice (alloying) or adding impurities (doping) can modify the electronic band structure to improve the power factor and introduce point defects that scatter phonons. frontiersin.org For example, alloying lead telluride (PbTe) with strontium telluride (SrTe) has led to significant ZT enhancements.
Band Engineering: This involves modifying the electronic band structure to increase the Seebeck coefficient without significantly reducing the electrical conductivity. This can be achieved through techniques like band convergence, where multiple electronic bands contribute to charge transport. frontiersin.org
For this compound and related compounds, these strategies are actively being explored. For instance, the ZT value of Ba₃Ag₃InTe₆ was reported to be 0.11 at 400 K. researchgate.net While studies on pristine this compound are limited, related telluride systems have shown promising ZT values. The optimization of carrier concentration through doping is a key approach to improving the thermoelectric performance of these materials. frontiersin.org
Charge Carrier Dynamics and Transport Mechanisms in this compound
The thermoelectric performance of this compound is intrinsically linked to the dynamics of its charge carriers—electrons and holes. Understanding and controlling the concentration and transport of these carriers are paramount to optimizing the material's efficiency for thermoelectric applications.
Carrier Concentration Modulation and Optimization
The carrier concentration, or the number of charge carriers per unit volume, is a critical parameter that significantly influences the Seebeck coefficient, electrical conductivity, and, consequently, the power factor (S²σ). For any thermoelectric material, there exists an optimal carrier concentration at which the dimensionless figure of merit (ZT) is maximized. This optimization is a delicate balance; a very high carrier concentration can lead to high electrical conductivity but a low Seebeck coefficient, while a very low concentration can result in a high Seebeck coefficient but poor electrical conductivity.
In materials like bismuth telluride, the optimal carrier concentration is typically in the range of 10¹⁹ to 10²¹ carriers per cm³. researchgate.net For this compound, typical carrier concentrations have been reported in the range of 10¹⁷–10¹⁸ cm⁻³. The primary method for modulating and optimizing the carrier concentration is through doping. Doping involves intentionally introducing impurity atoms into the crystal lattice, which can either donate electrons (n-type doping) or accept electrons, creating holes (p-type doping).
For example, in bismuth telluride-based materials, halogen atoms like iodine can be used as electron donors to control the carrier concentration. nih.gov Similarly, in p-type materials, substituting an element with another that has fewer valence electrons can increase the hole concentration. nih.gov The goal is to tune the carrier concentration to a level that maximizes the power factor. This often involves a systematic study of different dopants and their concentrations. Theoretical calculations and experimental measurements are used to identify the optimal doping levels for a given material system. aps.orgaps.org For instance, first-principles calculations can predict the effect of different dopants on the electronic band structure and transport properties, guiding experimental efforts to achieve higher ZT values. aps.org
Hall Mobility and Carrier Mean Free Path Investigations
Investigations into the charge transport properties of this compound (BaTe) are crucial for understanding its thermoelectric potential. Hall effect measurements are a primary tool for determining key transport parameters such as carrier concentration and mobility. For this compound, typical carrier concentrations are found to be in the range of 10¹⁷–10¹⁸ cm⁻³, with Hall mobility values generally between 50–200 cm²/V·s. The Hall mobility (μH) is calculated from the Hall coefficient (RH) and electrical resistivity (ρ) using the formula μH = RH/ρ. sci-hub.se
The relationship between Hall mobility and the Seebeck coefficient can be used to probe the dominant carrier scattering mechanisms within the material. northwestern.edu For instance, deviations from the theoretical trend expected for a specific scattering mechanism, such as acoustic phonon scattering, can indicate the activity of other scattering processes. northwestern.edu It is also important to distinguish between the Hall carrier density (nH = 1/RHe) and the chemical carrier density (n), as the two are not always identical, particularly in non-degenerate semiconductors. northwestern.edu In materials like lead telluride grown on barium fluoride (B91410) substrates, doping has been shown to decrease the Hall mobility for both electrons and holes. journal-spqeo.org.ua Similarly, in tellurium-selenium alloys, Hall mobility tends to decrease with increased alloying, a phenomenon attributed to enhanced carrier scattering by point defects and crystal dislocations. sci-hub.se
Typical Carrier Transport Properties of this compound
| Parameter | Typical Value Range | Reference |
|---|---|---|
| Carrier Concentration | 10¹⁷–10¹⁸ cm⁻³ | |
| Hall Mobility | 50–200 cm²/V·s |
Dominant Carrier Scattering Mechanisms (e.g., Acoustic Phonon, Ionization)
The movement of charge carriers through a semiconductor like this compound is impeded by various scattering events that limit its electrical conductivity and mobility. Understanding these dominant scattering mechanisms is essential for optimizing thermoelectric performance. The primary scattering mechanisms in thermoelectric materials include interactions with acoustic phonons and ionized impurities. northwestern.eduresearchgate.net
Acoustic phonon scattering is a lattice vibration-based mechanism that typically becomes more influential at higher temperatures. northwestern.edu In many thermoelectric materials, carriers are predominantly scattered by acoustic phonons. acs.org Ionized impurity scattering, which results from the electrostatic interaction between charge carriers and ionized dopant atoms or defects, is another significant mechanism. researchgate.netacs.org The relative importance of these mechanisms can be evaluated by analyzing the temperature dependence of carrier mobility. northwestern.edu
Advanced computational methods allow for the calculation of carrier scattering rates from first principles, considering acoustic deformation potential, ionized impurity, and polar optical phonon scattering. researchgate.net Such calculations are critical for accurately predicting electronic transport properties. researchgate.net In heavily doped semiconductors, the scattering of minority carriers can play a significant role in limiting bipolar thermal conductivity, which is a parasitic effect that degrades thermoelectric efficiency at elevated temperatures. nih.gov Therefore, strategies that preferentially scatter minority carriers can be beneficial. nih.gov
Doping and Alloying Strategies for this compound Systems
Substitutional Doping Effects on Electronic Structure and Transport (e.g., Tellurium-doped Barium Titanate)
Substitutional doping is a fundamental strategy for tuning the electronic properties of thermoelectric materials. By introducing foreign atoms onto the lattice sites of the host material, it is possible to alter the carrier concentration, shift the Fermi level, and modify the electronic band structure. nih.govuos.ac.kr These changes directly impact the Seebeck coefficient and electrical conductivity, which are the key components of the thermoelectric power factor (σS²). nih.gov
In materials like barium titanate (BaTiO₃), which possesses thermoelectric properties, doping is a common method to manipulate its characteristics. cenmed.comattelements.com While specific research on tellurium-doped barium titanate is not extensively detailed in the provided context, the principles of doping apply. For instance, doping can introduce impurity levels within the band gap, boosting carrier concentration and enhancing electrical conductivity. nih.gov The development of computational materials science allows for the prediction of how specific defects and dopants will affect the electronic structure, guiding experimental efforts to optimize thermoelectric performance. nih.gov In various thermoelectric systems, dopant selection is a key strategy for optimizing carrier concentration and improving transport properties. uos.ac.kr
Alloying with Related Chalcogenides for Tuned Properties (e.g., Strontium Telluride)
Alloying this compound with other isostructural compounds, such as related alkaline earth chalcogenides like strontium telluride (SrTe), is an effective method for tuning its thermoelectric properties. This approach, sometimes referred to as heterostructural alloying, creates solid solutions that can significantly influence both electronic and thermal transport. osti.gov Alloying introduces point defects into the crystal lattice, which are effective at scattering phonons and thereby reducing the lattice thermal conductivity. sci-hub.se
Defect Engineering via Doping for Thermoelectric Performance
Defect engineering is a powerful strategy for optimizing the performance of thermoelectric materials by intentionally introducing and controlling crystalline defects. mdpi.com These defects, which can range from atomic-scale point defects to larger-scale dislocations and grain boundaries, serve as scattering centers for phonons, which carry heat. mdpi.cominfona.pl By enhancing phonon scattering, defect engineering can significantly reduce the lattice thermal conductivity (κL), a critical step in increasing the ZT value. infona.pl
Doping is a primary method of defect engineering, as it introduces point defects (the dopant atoms themselves) and can create associated defects like vacancies. sci-hub.senih.gov These point defects are particularly effective at scattering high-frequency phonons. infona.pl The goal is to create a material that effectively scatters phonons across a wide spectrum of frequencies while minimally disrupting the flow of charge carriers (electrons or holes). infona.pl Atomic-scale point defect engineering is increasingly viewed as a sophisticated strategy to simultaneously optimize both the thermal and electrical properties of thermoelectric materials. mdpi.com
Nanostructuring Effects on Thermoelectric Transport in this compound
Nanostructuring involves engineering the material's microstructure at the nanometer scale to enhance its thermoelectric properties. This approach is recognized as one of the most effective methods for improving thermoelectric performance. mdpi.com By creating nanoscale features such as grains, interfaces, or precipitates within the bulk material, nanostructuring introduces a high density of boundaries that are exceptionally effective at scattering mid- to high-frequency phonons. infona.pl
This enhanced phonon scattering leads to a significant reduction in lattice thermal conductivity. infona.pl For instance, creating nanocomposites introduces numerous new interfaces, while grain refinement down to the nanoscale increases the density of grain boundaries. infona.pl In some materials, nanostructures smaller than 10 nm are required to effectively reduce thermal conductivity. researchgate.net Furthermore, nanostructuring can help mitigate bipolar thermal conductivity, a parasitic effect that reduces efficiency at high temperatures, by preferentially scattering minority charge carriers. nih.gov In materials like bismuth telluride, creating nanostructures such as nanowires or thin films is a key area of research aimed at improving thermoelectric efficiency. wikipedia.org
Quantum Confinement and Size-Dependent Transport Phenomena in Thin Films and Nanowires
The reduction of material dimensions to the nanoscale, as seen in thin films and nanowires, introduces quantum confinement effects that significantly alter the thermoelectric properties of this compound (BaTe). Quantum confinement arises when the dimensions of the material are comparable to or smaller than the de Broglie wavelength of the charge carriers (electrons and holes). This confinement leads to the quantization of energy levels, transforming the continuous energy bands of the bulk material into discrete sub-bands.
This modification of the electronic density of states (DOS) near the Fermi level can lead to a substantial enhancement of the Seebeck coefficient. qut.edu.au The increased DOS at the band edges allows for a greater asymmetry in the energy distribution of charge carriers, which is directly proportional to the Seebeck coefficient. Theoretical models and experimental observations in similar thermoelectric materials like bismuth telluride (Bi2Te3) have demonstrated that quantum well structures can exhibit a significantly higher figure-of-merit (ZT) compared to their bulk counterparts, primarily due to this enhanced thermopower. qut.edu.aujkps.or.krresearchgate.net
The transport properties in thin films and nanowires are also strongly dependent on their dimensions. As the size of these nanostructures decreases, the surface-to-volume ratio increases, leading to more frequent scattering of charge carriers at the surfaces and interfaces. This can influence the electrical conductivity. Studies on bismuth telluride nanowires have shown that the electrical conductivity and Seebeck coefficient are sensitive to the nanowire diameter and composition. frontiersin.org For instance, the thermal conductivity of Bi2Te3 nanowires has been observed to decrease with a reduction in the nanowire radius, contributing to an enhanced ZT. nih.gov
Interfacial and Boundary Scattering in Nanostructured this compound
Nanostructuring is a powerful strategy to enhance the thermoelectric performance of this compound by introducing various interfaces and boundaries that effectively scatter phonons, thereby reducing the lattice thermal conductivity. These scattering mechanisms can be categorized based on the length scale of the structural features, ranging from atomic-scale defects to mesoscale grain boundaries. frontiersin.org
Grain Boundary Scattering: In polycrystalline this compound, grain boundaries act as effective scattering centers for phonons, particularly those with long wavelengths. labapress.comresearchgate.net The scattering rate at grain boundaries is inversely proportional to the grain size, meaning that reducing the grain size to the nanoscale can significantly impede heat transport by phonons. labapress.com This approach has been successfully employed in various thermoelectric materials to achieve a substantial reduction in lattice thermal conductivity. frontiersin.org
Interface Scattering in Nanocomposites: The introduction of a secondary nanophase into the this compound matrix creates a high density of interfaces. These interfaces between the matrix and the nanoinclusions are highly effective at scattering mid- to long-wavelength phonons. researchgate.netacs.org The effectiveness of this scattering depends on the acoustic impedance mismatch between the two materials. acs.org For instance, in PbTe-BaTe nanocomposites, the presence of nanoscale BaTe precipitates leads to a significant reduction in thermal conductivity due to enhanced phonon scattering. researchgate.net
Hierarchical Architectures: A particularly effective approach is the creation of hierarchical structures that contain scattering features across multiple length scales. frontiersin.orgd-nb.info This can include atomic-scale point defects, nanoscale precipitates or inclusions, and mesoscale grain boundaries. frontiersin.org Such a "panoscopic" approach ensures that phonons with a wide spectrum of mean free paths are scattered, leading to an ultra-low lattice thermal conductivity. For example, in the PbTe-SrTe system, a hierarchical approach combining atomic-scale disorder, nanoscale precipitates, and mesoscale grain boundaries resulted in a ZT of 2.2. frontiersin.org
Dislocation Scattering: Dislocations, which are line defects within the crystal structure, can also contribute to phonon scattering, particularly for mid- and high-frequency phonons. frontiersin.org High densities of dislocations can be introduced through processes like plastic deformation or at low-angle grain boundaries, further reducing the lattice thermal conductivity. frontiersin.orglabapress.com
The strategic engineering of interfaces and boundaries in nanostructured this compound is a key pathway to decouple the transport of electrons and phonons, enabling a simultaneous high power factor and low thermal conductivity, which are essential for a high thermoelectric figure-of-merit.
Energy Filtering and Modulation Doping in Nanocomposites
Beyond the reduction of thermal conductivity, nanostructuring offers sophisticated strategies to enhance the electronic properties of this compound through energy filtering and modulation doping.
Energy Filtering: The introduction of nanoinclusions or the creation of potential barriers at grain boundaries can lead to an "energy filtering" effect. mostwiedzy.placs.org This mechanism selectively scatters low-energy charge carriers while allowing high-energy carriers to pass through, effectively increasing the average energy of the transported carriers. acs.orgmdpi.com According to the Mott formula, this increase in the average carrier energy leads to a higher Seebeck coefficient. acs.org The height of the potential barrier is a critical parameter and should ideally be on the order of a few kBT (where kB is the Boltzmann constant and T is the absolute temperature) to be effective. mostwiedzy.pl This technique has been shown to improve the power factor (S²σ) in various thermoelectric nanocomposites. acs.orgacs.org
By combining energy filtering to enhance the Seebeck coefficient and modulation doping to increase electrical conductivity, nanocomposites of this compound can potentially achieve a significantly higher power factor than the bulk material. These strategies, coupled with the phonon scattering effects of nanostructuring, provide a comprehensive approach to optimizing the thermoelectric performance of BaTe.
Theoretical Modeling of Thermoelectric Transport in this compound
Theoretical modeling plays a crucial role in understanding and predicting the thermoelectric transport properties of this compound, guiding experimental efforts towards materials with enhanced performance. Several theoretical frameworks are employed to describe the intricate interplay between electronic and thermal transport.
Boltzmann Transport Theory and Transport Coefficient Prediction
The semi-classical Boltzmann Transport Equation (BTE) is a cornerstone for modeling thermoelectric transport properties. uantwerpen.becapes.gov.braps.org The BTE describes the evolution of the distribution of charge carriers (electrons and holes) and phonons under the influence of external fields (electric fields and temperature gradients) and internal scattering processes.
By solving the BTE, key transport coefficients such as the Seebeck coefficient (S), electrical conductivity (σ), and the electronic contribution to thermal conductivity (κe) can be calculated. nih.govarxiv.org These calculations typically require the electronic band structure and the scattering rates of charge carriers as inputs. nih.govnih.gov The band structure, which describes the energy-momentum relationship of electrons, can be obtained from first-principles calculations based on Density Functional Theory (DFT). capes.gov.br
The scattering rates are often the most challenging part to model accurately, as they involve various mechanisms like electron-phonon scattering, impurity scattering, and boundary scattering. nih.gov Different approximations, such as the constant relaxation time approximation (CRTA) or more sophisticated energy-dependent relaxation time models, are used to simplify the scattering term in the BTE. aps.org Despite these approximations, the BTE framework has proven to be a powerful tool for predicting and understanding the thermoelectric properties of a wide range of materials. arxiv.orgaip.orgarxiv.org
Single Parabolic Band (SPB) Model for Transport Analysis
The Single Parabolic Band (SPB) model is a simplified yet powerful analytical tool for interpreting experimental thermoelectric transport data. powdermat.orgpowdermat.orgnorthwestern.eduresearchgate.net This model assumes that the charge carriers reside in a single, parabolic energy band. While this is a significant simplification of the true electronic band structure, the SPB model can provide valuable insights into the fundamental material parameters that govern thermoelectric performance. northwestern.educaltech.edu
Within the SPB model, the Seebeck coefficient, electrical conductivity, and other transport properties can be expressed in terms of a few key parameters: the effective mass of the charge carriers (m*), the carrier concentration (n), and the carrier mobility (μ). powdermat.orgresearchgate.net By fitting the model to experimental data, it is possible to extract these parameters and understand how they are influenced by factors such as doping and temperature. powdermat.org
The SPB model is particularly useful for:
Optimizing Carrier Concentration: It can predict the optimal carrier concentration required to maximize the power factor and the thermoelectric figure-of-merit (ZT). powdermat.orgpowdermat.org
Analyzing Transport Mechanisms: Deviations from the SPB model can indicate the presence of more complex phenomena, such as non-parabolic bands, multiple contributing bands (band convergence), or changes in the dominant scattering mechanism. northwestern.edu
Guiding Materials Design: The insights gained from SPB analysis can guide strategies for improving thermoelectric performance, for instance, by suggesting ways to increase the effective mass or enhance carrier mobility. researchgate.net
Recent advancements have led to restructured versions of the SPB model that simplify the calculations by eliminating the need for intermediate variables like the Fermi level, making the analysis more direct and user-friendly for experimentalists. researchgate.net
Ab Initio Calculations for Transport Properties
Ab initio (or first-principles) calculations, primarily based on Density Functional Theory (DFT), provide a powerful, parameter-free method for investigating the fundamental electronic and structural properties of materials like this compound. aps.orgacs.org These calculations can predict various properties from the ground state, including:
Structural Parameters: Lattice constants, bulk moduli, and the stability of different crystal structures can be accurately determined and compared with experimental data. researchgate.net
Electronic Band Structure: The detailed electronic band structure, including the band gap and the shape of the conduction and valence bands, can be calculated. researchgate.net This information is crucial for understanding the electronic transport properties.
Optical Properties: Optical properties such as the dielectric function and absorption spectra can be predicted, which are related to the electronic structure. researchgate.net
Phonon Dispersion and Thermal Conductivity: By calculating the interatomic force constants, it is possible to determine the phonon dispersion relations and, by solving the phonon BTE, predict the lattice thermal conductivity. uantwerpen.be
When combined with the Boltzmann transport equation, ab initio calculations can provide a comprehensive, bottom-up prediction of the full set of thermoelectric transport coefficients. capes.gov.brnih.govaps.org This integrated approach allows researchers to:
Screen large numbers of candidate materials for promising thermoelectric properties. arxiv.orgnih.gov
Investigate the effects of doping, alloying, and strain on the electronic and thermal transport properties. aip.orgresearchgate.net
Gain fundamental insights into the underlying physics of thermoelectric transport in complex materials. uantwerpen.beaps.org
For instance, ab initio molecular dynamics simulations can be used to study the lattice dynamics and thermal transport at finite temperatures. acs.org The combination of DFT with advanced methods for calculating scattering rates enables increasingly accurate predictions of thermoelectric performance, guiding the discovery and design of new, high-efficiency thermoelectric materials. aps.orgnih.gov
Advanced Research Directions and Potential Applications of Barium Telluride
Heterostructures and Interface Engineering for Functional Devices
The development of heterostructures and the application of interface engineering are critical areas of research for enhancing the functionality of barium telluride in various devices. The computational modeling of heterostructures involving BaTe is essential for designing novel optoelectronic devices. While detailed experimental studies on BaTe-based heterostructures are still an emerging field, established methodologies for simulating semiconductor interfaces are being applied.
Density functional theory (DFT) is a primary method for these investigations, enabling the analysis of electronic band alignment, charge transfer, and interfacial bonding at the junction of this compound with other materials. For accurate modeling of the optoelectronic properties of such heterostructures, advanced exchange-correlation functionals, like hybrid functionals, are utilized.
Strategic engineering of interfaces and boundaries in nanostructured this compound is a key approach to decouple the transport of electrons and phonons. This is crucial for achieving a high thermoelectric figure-of-merit by enabling a high power factor and low thermal conductivity simultaneously. Nanostructuring also provides sophisticated strategies to improve the electronic properties of this compound through energy filtering and modulation doping.
Modulation Doping: This technique involves placing dopants in a wide-bandgap semiconductor layer adjacent to the this compound layer. This leads to the spatial separation of charge carriers from their parent donor or acceptor atoms, reducing impurity scattering and enhancing charge carrier mobility.
High-Pressure Research and Novel Phase Discovery in this compound Systems
Under ambient conditions, this compound crystallizes in the rock-salt (B1) crystal structure, which is common for many alkaline earth chalcogenides. This structure belongs to the cubic crystal system with the Fm-3m space group, where each barium (Ba) ion is octahedrally coordinated to six tellurium (Te) ions, and vice versa. First-principles calculations based on density functional theory have confirmed that the NaCl-type (B1) structure is the stable phase under normal conditions.
Like many other alkaline earth chalcogenides, this compound undergoes a structural phase transition when subjected to high pressure. The application of pressure induces a transformation from the six-fold coordinated rock-salt (B1) structure to the more densely packed, eight-fold coordinated Cesium Chloride (CsCl-type or B2) structure. This pressure-induced phase transition is a common phenomenon in ionic compounds as they seek a more stable configuration under compression. Theoretical studies have been employed to calculate the transition pressure for this B1 to B2 transformation in BaTe.
While the B1 to B2 transition is well-documented, research into other novel phases of this compound under high pressure is ongoing. The exploration of the phase diagram of BaTe at even higher pressures and varying temperatures could lead to the discovery of new crystalline structures with potentially unique electronic and optical properties.
In related research, incommensurate modulations and superstructure analysis have been observed in other this compound compounds, such as Ba₃ScTe₅. A single-crystal X-ray diffraction study of Ba₃ScTe₅ revealed that its structure is modulated, with the true structure being an incommensurate superstructure. Such complex structural behaviors in related compounds suggest that the broader this compound system may host other novel phases under non-ambient conditions.
Table 1: Structural Properties of this compound
| Property | Value |
| Crystal Structure (Ambient) | Rock-salt (B1) |
| Space Group (Ambient) | Fm-3m |
| High-Pressure Phase | Cesium Chloride (CsCl-type or B2) |
Advanced Spectroscopic Characterization Techniques for Electronic and Vibrational Properties
Advanced spectroscopic techniques are indispensable for understanding the fundamental electronic and vibrational properties of this compound, which in turn govern its performance in various applications.
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material. For this compound, Raman spectroscopy can provide insights into its crystal quality, phonon energies, and any strain effects. While specific Raman studies on pure BaTe are not extensively detailed in the provided search results, the principles of the technique are well-established. In Raman spectroscopy, a monochromatic light source is used to excite the sample, and the inelastically scattered light is analyzed. The energy shifts in the scattered light correspond to the vibrational frequencies of the material's crystal lattice. These vibrational modes are sensitive to the crystal structure, bonding, and local atomic environment.
In related tellurite (B1196480) glasses containing barium, Raman studies have been used to investigate the structure and vibrational units. For instance, in barium tellurite glasses, specific Raman peaks have been assigned to the stretching and bending vibrations of Te-O bonds within various tellurite structural units. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.org In the context of this compound, XPS can be used to:
Confirm Stoichiometry: By analyzing the areas of the Ba and Te core-level peaks, the atomic ratio of these elements on the surface of the material can be determined.
Identify Chemical States: The binding energies of the core-level electrons are sensitive to the chemical environment of the atoms. For instance, the binding energies of Ba 3d and Te 3d electrons in BaTe can confirm the formation of the compound and distinguish it from elemental barium and tellurium or their oxides.
Investigate Surface Contamination: As a surface-sensitive technique, XPS is highly effective at detecting any surface oxidation or other contaminants that could affect device performance.
For barium compounds, the Ba 3d region of the XPS spectrum is typically analyzed, which shows two spin-orbit split peaks, Ba 3d₅/₂ and Ba 3d₃/₂. researchgate.net The precise binding energies of these peaks can provide information about the bonding of barium in the telluride lattice.
Table 2: Spectroscopic Techniques for this compound Characterization
| Technique | Information Obtained |
| Raman Spectroscopy | Vibrational modes, crystal quality, phonon energies, strain effects |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, electronic structure of the surface |
Integration in Emerging Technologies
The unique properties of this compound make it a promising candidate for integration into several emerging technologies, particularly in the fields of optoelectronics and waste heat recovery.
As a semiconductor, this compound has potential applications in various optoelectronic devices. americanelements.com Its properties make it suitable for use in infrared detectors. Research has explored integrating BaTe into infrared detection systems to enhance sensitivity in advanced thermal imaging technologies. The development of BaTe-based heterostructures is a key area of research for creating novel optoelectronic devices with tailored functionalities. Furthermore, the study of boro-tellurite glasses containing barium has shown that these materials can possess high refractive indices and good optical properties, suggesting the potential for barium-containing telluride materials in optical applications. chalcogen.ro
One of the most promising applications for this compound is in thermoelectric devices for waste heat recovery. Thermoelectric materials can directly convert heat energy into electrical energy. BaTe has demonstrated potential for high thermoelectric performance, making it a candidate for converting waste heat from industrial processes, automotive exhaust, and other sources into useful electricity. mdpi.comenergy.govmdpi.com The efficiency of a thermoelectric material is characterized by its figure of merit (ZT). Research efforts are focused on enhancing the ZT of this compound through strategies such as nanostructuring and interface engineering to simultaneously optimize its electrical conductivity and reduce its thermal conductivity.
Q & A
Q. What are the key synthesis methods for barium telluride (BaTe) in laboratory settings, and how do they influence material properties?
this compound is typically synthesized via solid-state reactions, chemical vapor deposition (CVD), or solvothermal methods. For solid-state synthesis, stoichiometric mixtures of Ba and Te are annealed under inert atmospheres (e.g., argon) at 600–800°C for 48–72 hours . CVD allows for thin-film growth by reacting Ba and Te precursors at lower temperatures (400–500°C), yielding higher crystallinity but requiring precise gas-flow control . Solvothermal methods use autoclaves with solvents like ethylenediamine, producing nanoparticles but often requiring post-synthesis purification. Key considerations :
Q. How should researchers characterize the structural and electronic properties of BaTe to ensure reproducibility?
Standard characterization protocols include:
- X-ray diffraction (XRD) : To confirm cubic crystal structure (Fm-3m space group) and detect secondary phases.
- Raman spectroscopy : Identifies phonon modes (e.g., 120 cm⁻¹ peak for Te-Ba bonds) and strain effects .
- Hall effect measurements : For carrier concentration and mobility (typical values: 10¹⁷–10¹⁸ cm⁻³, 50–200 cm²/V·s) .
- UV-Vis-NIR spectroscopy : Bandgap determination (BaTe: ~1.5 eV, adjustable via doping).
Reproducibility tip : Document furnace cooling rates and ambient humidity during sample handling, as moisture exposure degrades BaTe surfaces .
Advanced Research Questions
Q. How can contradictions in reported thermal stability data for BaTe be resolved?
Discrepancies in decomposition temperatures (reported between 450°C and 650°C) often arise from:
- Measurement techniques : Thermogravimetric analysis (TGA) under argon vs. vacuum yields differing oxidation rates .
- Sample geometry : Thin films exhibit higher thermal resilience than powders due to reduced surface-area-to-volume ratios.
Methodological approach :
Replicate experiments using identical synthesis parameters (e.g., annealing ramp rate: 5°C/min) .
Cross-validate with in situ XRD to monitor phase transitions during heating .
Q. What computational models best predict the optoelectronic behavior of BaTe-based heterostructures?
Density functional theory (DFT) with hybrid functionals (e.g., HSE06) accurately models band structures but requires calibration against experimental data. For interfacial studies (e.g., BaTe/CdTe), molecular dynamics (MD) simulations with reactive force fields (ReaxFF) predict lattice mismatch effects and defect propagation . Validation workflow :
Compare DFT-predicted bandgaps with experimental ellipsometry data.
Use aberration-corrected TEM to verify MD-simulated interface defects .
Q. How can researchers design experiments to address the trade-off between BaTe’s carrier mobility and stability in optoelectronic devices?
Experimental design framework :
- Doping strategies : Introduce rare-earth dopants (e.g., Eu²⁺) to enhance stability while monitoring mobility via terahertz spectroscopy .
- Accelerated aging tests : Expose BaTe films to controlled humidity (85% RH at 85°C) and track performance decay using J-V curves .
- Data triangulation : Combine experimental results with Monte Carlo simulations of defect scattering mechanisms .
Q. What are the unresolved challenges in achieving low-contact-resistance interfaces between BaTe and common electrode materials?
Key challenges :
- Chemical reactivity : Au electrodes diffuse into BaTe at >200°C, increasing contact resistance. Alternative materials (e.g., graphene) require plasma-enhanced deposition to avoid interfacial reactions .
- Band alignment : Use UPS/XPS to measure work-function mismatches. For example, BaTe’s electron affinity (4.1 eV) often misaligns with ITO (4.7 eV), necessitating interlayers like MoO₃ .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
